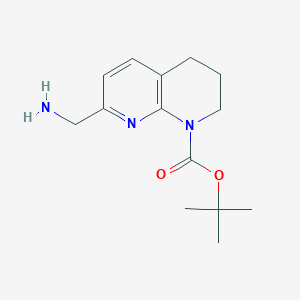
Sodium taurinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium taurinate, also known as sodium 2-aminoethanesulfonate, is a derivative of taurine, an amino sulfonic acid. Taurine is naturally found in various tissues of mammals, including the brain, heart, and muscles. This compound is widely used in various scientific and industrial applications due to its unique properties and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium taurinate can be synthesized through a cyclic process involving the reaction of ethylene oxide with sodium bisulfite and ammonium. The reaction mixture is then neutralized with sulfur dioxide or sulfurous acid to recover taurine and regenerate sodium bisulfite . Another method involves reacting monoethanolamine with sulfuric acid to obtain 2-aminoethyl hydrogen sulfate ester, which is then reacted with sodium sulfite to yield this compound .
Industrial Production Methods: The industrial production of this compound primarily follows the ethylene oxide process due to its high yield and economic efficiency. This process involves the continuous conversion of byproducts such as sodium ditaurinate and sodium tritaurinate to this compound, ensuring minimal waste generation .
Chemical Reactions Analysis
Types of Reactions: Sodium taurinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Taurine is the primary product.
Reduction: Various reduced derivatives of taurine.
Substitution: Substituted taurine derivatives with different functional groups.
Scientific Research Applications
Sodium taurinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
Sodium taurinate exerts its effects through several mechanisms:
Membrane Stabilization: It helps stabilize cell membranes, protecting cells from damage.
Osmoregulation: this compound regulates the volume of body cells by controlling the flow of ions and water.
Calcium Modulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.
Cytoprotection: this compound provides cytoprotective effects by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Magnesium taurinate: Known for its potential to lower blood pressure and improve cardiovascular health.
Potassium taurinate: Used for its beneficial effects on muscle function and cardiovascular health.
Calcium taurinate: Studied for its role in bone health and muscle function.
Uniqueness of Sodium Taurinate: this compound is unique due to its high solubility in water and its ability to act as a surfactant. Its role in osmoregulation and membrane stabilization makes it particularly valuable in biological and medical research. Additionally, its production process is efficient and environmentally friendly, making it a preferred choice in industrial applications .
Properties
CAS No. |
7347-25-3 |
|---|---|
Molecular Formula |
C2H7NNaO3S |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
sodium;2-aminoethanesulfonate |
InChI |
InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |
InChI Key |
MDMBYMJYFDDMMO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
7347-25-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)


![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)




![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)



